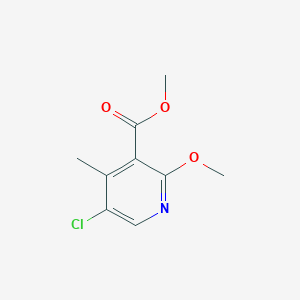
5-Chloro-2-methoxy-4-methylnicotinic acid methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Esters, including 5-Chloro-2-methoxy-4-methylnicotinic acid methyl ester, are typically produced by an esterification process. This process involves the reaction of an alcohol and a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid . Other synthetic pathways to esters also exist .Molecular Structure Analysis
The molecular formula of 5-Chloro-2-methoxy-4-methylnicotinic acid methyl ester is C8H8ClNO3 . Its molecular weight is 201.61 .Chemical Reactions Analysis
As an ester, 5-Chloro-2-methoxy-4-methylnicotinic acid methyl ester can undergo a variety of chemical reactions. For instance, esters can be hydrolyzed to produce alcohols and carboxylic acids .Physical And Chemical Properties Analysis
Esters have polar bonds but do not engage in hydrogen bonding. Therefore, they have intermediate boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are somewhat soluble in water .Aplicaciones Científicas De Investigación
Pharmacology
In pharmacology, this compound is explored for its potential therapeutic effects. Similar to other nicotinic acid derivatives, it may be involved in the synthesis of molecules that act as rubefacients, which are substances that cause redness of the skin by dilating capillaries and increasing blood circulation . This can be beneficial in the treatment of muscle and joint pain.
Organic Synthesis
This ester serves as a building block in organic synthesis, particularly in reactions like the Suzuki–Miyaura coupling, which forms carbon-carbon bonds . Its stability and reactivity make it a valuable intermediate for constructing complex organic molecules.
Material Science
In material science, derivatives of nicotinic acid esters are used to modify surface properties and create new materials with specific characteristics. The chloro and methoxy groups present in this compound could potentially influence the polymerization processes and the development of novel polymeric materials .
Analytical Chemistry
In analytical chemistry, esters like 5-Chloro-2-methoxy-4-methylnicotinic acid methyl ester are often used as standards or reagents in chromatographic methods for the analysis of complex mixtures. They help in identifying and quantifying components with similar chemical properties .
Biochemistry Research
In biochemistry research, such esters are utilized to study enzyme kinetics and mechanisms. They can act as substrates or inhibitors for enzymes that process ester bonds, providing insights into biochemical pathways .
Environmental Applications
While direct information on environmental applications of this specific ester is not readily available, similar compounds are used in the study of environmental samples. They can serve as tracers or probes to understand chemical processes in various ecosystems .
Mecanismo De Acción
Target of Action
It’s structurally similar to methyl nicotinate, which is known to act as a rubefacient, thought to involve peripheral vasodilation .
Mode of Action
Methyl nicotinate, a structurally similar compound, acts as a peripheral vasodilator to enhance local blood flow at the site of application .
Biochemical Pathways
The structurally similar compound, methyl nicotinate, is known to induce vasodilation of the peripheral blood capillaries .
Result of Action
Methyl nicotinate, a structurally similar compound, is known to enhance local blood flow at the site of application, which can provide relief from muscle and joint pain .
Propiedades
IUPAC Name |
methyl 5-chloro-2-methoxy-4-methylpyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-5-6(10)4-11-8(13-2)7(5)9(12)14-3/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVAQFVFQJGTLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Cl)OC)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-chloro-2-methoxy-4-methyl-3-pyridinecarboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2745268.png)
![1-ethyl-N-(2-(methylthio)benzo[d]thiazol-6-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2745269.png)
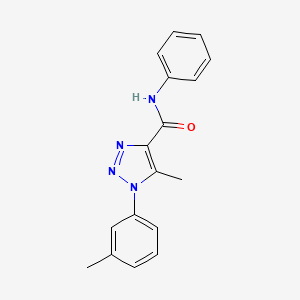
![2-[(4-Ethoxyanilino)methylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B2745271.png)
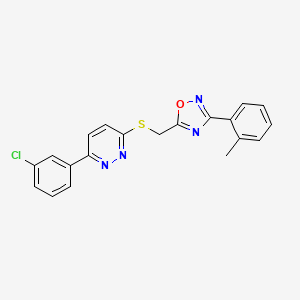
![1-(3-Chlorophenyl)-5-[(4-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2745274.png)
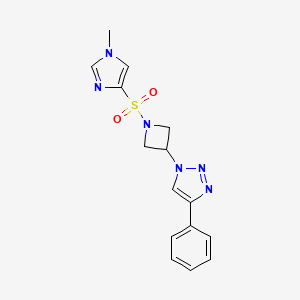

![7-(3,4-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2745280.png)
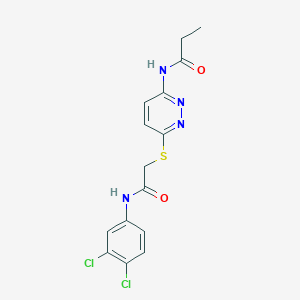
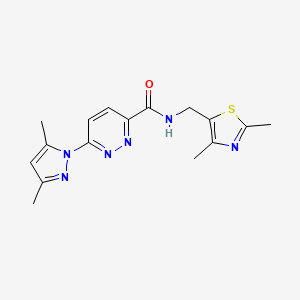
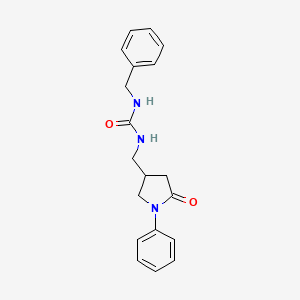
![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2745287.png)
![N-[2-(2,5-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2745289.png)